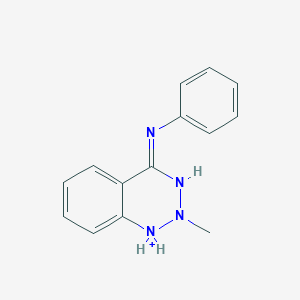![molecular formula C12H19O3PSe B12530439 Phosphonic acid, [2-(phenylseleno)ethyl]-, diethyl ester CAS No. 667877-97-6](/img/structure/B12530439.png)
Phosphonic acid, [2-(phenylseleno)ethyl]-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, [2-(phenylseleno)ethyl]-, diethyl ester is a chemical compound with the molecular formula C12H19O3PSe. It is a specialty material used in various chemical applications. This compound is known for its unique structure, which includes a phosphonic acid group and a phenylselenoethyl group, making it an interesting subject for chemical research and industrial applications .
Vorbereitungsmethoden
The synthesis of phosphonic acid, [2-(phenylseleno)ethyl]-, diethyl ester typically involves the reaction of diethyl phosphite with 2-(phenylseleno)ethyl bromide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired ester. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product .
Analyse Chemischer Reaktionen
Phosphonic acid, [2-(phenylseleno)ethyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxide, which can further undergo elimination reactions.
Reduction: The compound can be reduced to form the corresponding phosphonic acid derivative.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, [2-(phenylseleno)ethyl]-, diethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activities, including its role as a precursor for bioactive phosphonic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or pathways.
Wirkmechanismus
The mechanism of action of phosphonic acid, [2-(phenylseleno)ethyl]-, diethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylseleno group can undergo redox reactions, influencing the activity of the compound. The phosphonic acid group can form strong interactions with metal ions and other biological molecules, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Phosphonic acid, [2-(phenylseleno)ethyl]-, diethyl ester can be compared with other similar compounds, such as:
Diethyl phenylphosphonate: Lacks the phenylseleno group, making it less versatile in redox reactions.
Diethyl benzenephosphonate: Similar structure but different functional groups, leading to different chemical properties and applications.
Diethyl 2-phenylethenylphosphonate: Contains a phenylethenyl group instead of phenylseleno, resulting in different reactivity and applications.
These comparisons highlight the unique properties of this compound, particularly its ability to participate in redox reactions and form strong interactions with biological molecules .
Eigenschaften
CAS-Nummer |
667877-97-6 |
|---|---|
Molekularformel |
C12H19O3PSe |
Molekulargewicht |
321.22 g/mol |
IUPAC-Name |
2-diethoxyphosphorylethylselanylbenzene |
InChI |
InChI=1S/C12H19O3PSe/c1-3-14-16(13,15-4-2)10-11-17-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |
InChI-Schlüssel |
PTGUUCAKRCDKEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CC[Se]C1=CC=CC=C1)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


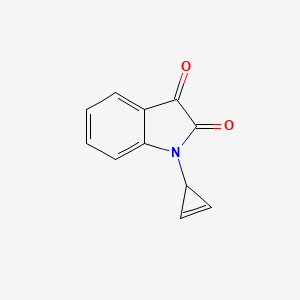

![({4-[(Oxiran-2-yl)methyl]phenyl}methyl)phosphonic acid](/img/structure/B12530373.png)
![1-(Cyclohexylmethyl)-3-ethenyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole](/img/structure/B12530380.png)
![6,7-difluoro-2-(4-propylcyclohexyl)-2,3-dihydro-1H-cyclopenta[b]naphthalene](/img/structure/B12530387.png)
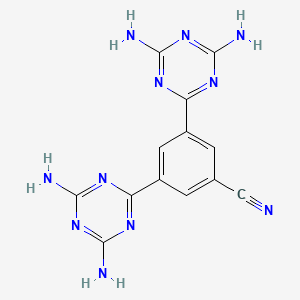
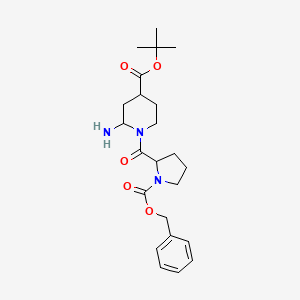
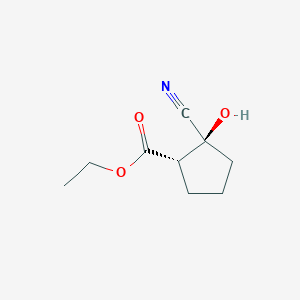
![1,3,6,8-Tetrakis[4-(hexyloxy)phenyl]pyrene](/img/structure/B12530408.png)
![Benzamide, N-[(phenylamino)-1-piperidinylmethylene]-](/img/structure/B12530416.png)
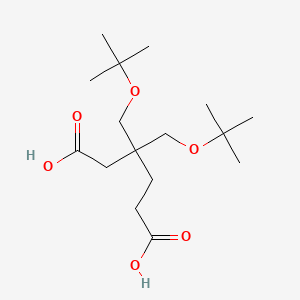

![Acetic acid, 2-[4-(acetylamino)phenyl]-1-[4-[2-[4-(acetylamino)phenyl]diazenyl]phenyl]hydrazide](/img/structure/B12530444.png)
